AmmoniumThiocyante

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

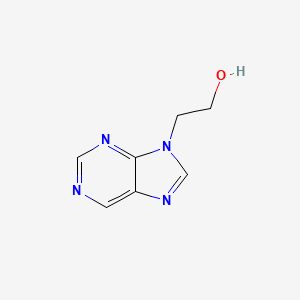

Ammonium Thiocyanate is an inorganic compound with the formula [NH4]+[SCN]−. It is an ammonium salt of thiocyanic acid and consists of ammonium cations [NH4]+ and thiocyanate anions [SCN]− . It is a colorless crystalline solid that is soluble in water . It is used in chemical analysis, in photography, as a fertilizer, and for many other uses .

Synthesis Analysis

Ammonium Thiocyanate is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide . Another method involves the reaction of [11C]CS2 with ammonia .Molecular Structure Analysis

The molecular formula of Ammonium Thiocyanate is CH4N2S . The IUPAC Standard InChI is InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 . The molecular weight is 76.121 .Chemical Reactions Analysis

The thiocyanate anion, specifically, reacts with ferric salts to form a deep-red ferric thiocyanate complex . Ammonium thiocyanate reacts with several metal ions including copper, silver, zinc, lead, and mercury, forming their thiocyanate precipitates, which may be extracted into organic solvents .Physical And Chemical Properties Analysis

Ammonium Thiocyanate is a colorless hygroscopic crystalline solid . It has a density of 1.305 g/cm3 . It has a melting point of 149.5 °C and decomposes at a boiling point of 170 °C . It is soluble in water, liquid ammonia, alcohol, and acetone .Safety And Hazards

将来の方向性

Recent advances in photochemical and electrochemically induced thiocyanation provide a greener approach for SCN-containing compound formation . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .

特性

CAS番号 |

1762-95-9 |

|---|---|

製品名 |

AmmoniumThiocyante |

分子式 |

CH4N2S |

分子量 |

76.12086 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)